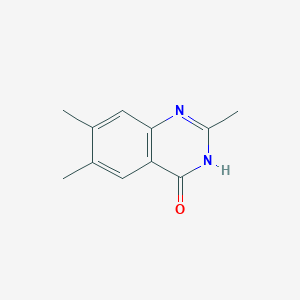
2,6,7-Trimethylquinazolin-4(3H)-one
Cat. No. B8698278
M. Wt: 188.23 g/mol
InChI Key: GWVHVSCMHPKJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05763608
Procedure details


2,6,7-Trimethyl-3,1,4-benzoxazone was readily prepared by treating the corresponding N-acetyl anthranilic acid with acetic anhydride (1.4 eq) in heptane (reflux, 3 h). Ammonium acetate (5 eq per mol of substrate) was added to the reaction mixture and the residual acetic anhydride was removed by azeotropic distillation of heptane under atmospheric pressure. Removal of any residual acetic anhydride is crucial in order for the next step, the ammonolysis of the benzoxazone, to be successful. Acetic acid was then added to the reaction mixture and heptane was subsequently replaced by acetic acid via azeotropic distillation. (Direct displacement of acetic anhydride (bp 140° C.) to acetic acid (bp 116° C.) by distillation is not possible. Therefore, such solvent displacement becomes only feasible by azeotropic distillation with the intervention of a third solvent, e.g. heptane (bp 98° C.), which forms a binary azeotrope with both acetic anhydride and acetic acid). The mixture was refluxed for 12 hours at the end of which quinazolone formation was complete as indicated by HPLC analysis. The product 4-quinazolone (7) was isolated by adding water to the reaction mixture in consistently high yields (80%).
[Compound]
Name
2,6,7-Trimethyl-3,1,4-benzoxazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
N-acetyl anthranilic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1C(=CC=C[CH:13]=1)C(O)=O)(=[O:3])C.[C:14](OC(=O)C)(=O)C.C([O-])(=O)C.[NH4+:25].[CH3:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]>>[CH3:13][C:5]1[NH:4][C:1](=[O:3])[C:27]2[C:28](=[CH:29][C:30]([CH3:14])=[C:31]([CH3:32])[CH:26]=2)[N:25]=1 |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
2,6,7-Trimethyl-3,1,4-benzoxazone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
N-acetyl anthranilic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC=1C(C(=O)O)=CC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual acetic anhydride was removed by azeotropic distillation of heptane under atmospheric pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of any residual acetic anhydride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Acetic acid was then added to the reaction mixture and heptane
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was subsequently replaced by acetic acid via azeotropic distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
(Direct displacement of acetic anhydride (bp 140° C.) to acetic acid (bp 116° C.) by distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Therefore, such solvent displacement becomes only feasible by azeotropic distillation with the intervention of a third solvent, e.g. heptane (bp 98° C.), which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 12 hours at the end of which quinazolone formation
|
|
Duration
|
12 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC2=CC(=C(C=C2C(N1)=O)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
